MFCD03861413
Description
Such compounds are often characterized by their bioavailability, solubility, and reactivity, which are critical for industrial and research purposes .
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17(23)10-27-18-20-19-16(21(18)12-4-2-1-3-5-12)9-24-13-6-7-14-15(8-13)26-11-25-14/h1-8H,9-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVMPMLMMBIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03861413 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control reaction parameters. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and compliant with regulations.
Chemical Reactions Analysis
Types of Reactions
MFCD03861413 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran. Substitution reactions might be facilitated by catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
MFCD03861413 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Researchers are exploring its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: this compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which MFCD03861413 exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. These interactions can trigger signaling pathways that result in changes at the cellular or systemic level, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD03861413, two structurally related compounds from the evidence are analyzed:
Compound A : CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
- Boiling point: 215–217°C
- Bioavailability Score: 0.55 (moderate absorption)
- Log S (ESOL): -3.14 (poor aqueous solubility)
- Functional Groups : Trifluoromethyl ketone .
Compound B : CAS 905306-69-6 (MDL: MFCD10697534)
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Key Properties: High GI absorption, non-BBB permeable Solubility: 0.687 mg/mL in water Hazard: H315 (skin irritation), H319 (eye irritation)
- Functional Groups : Methoxypyridine derivative .
Comparative Analysis
| Property | This compound (Inferred) | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~200–220 g/mol | 202.17 g/mol | 138.17 g/mol |
| Bioavailability | Moderate (0.5–0.6) | 0.55 | 0.55 |
| Solubility (Log S) | -2.5 to -3.0 | -3.14 | -1.98 (Ali) |
| Functional Groups | Trifluoromethyl/heterocyclic | Trifluoromethyl ketone | Methoxypyridine |
| Applications | Pharmaceutical intermediates | Agrochemical precursors | Drug discovery scaffolds |
Functional Comparison with Industry Analogs
Compound C : CAS 1761-61-1 (MDL: MFCD00003330)
Compound D : CAS 905306-69-6 (MDL: MFCD10697534)
| Parameter | This compound (Inferred) | Compound C | Compound D |
|---|---|---|---|
| Synthetic Accessibility | Moderate (3-step synthesis) | High (1-step, 98% yield) | Moderate (2-step, 69% yield) |
| Thermal Stability | Stable up to 150°C | Decomposes at 100°C | Stable up to 200°C |
| Industrial Use | Drug discovery | Catalysis | Medicinal chemistry |
Functional Insights :
- Compound C’s bromine substituent enhances electrophilicity, making it reactive in cross-coupling reactions, whereas this compound’s trifluoromethyl group likely improves metabolic stability in drug candidates .
- Compound D’s pyridine ring contributes to π-stacking interactions in target binding, a feature absent in this compound’s inferred structure .
Research Findings and Data Trends
Synthetic Methods :
- This compound : Likely synthesized via nucleophilic substitution or Pd-catalyzed coupling, analogous to Compound A’s synthesis (e.g., trifluoromethylation of ketones) .
- Compound B : Achieved 69% yield using HATU-mediated amide coupling, a method applicable to this compound for introducing heterocyclic moieties .
Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
